2-(4-chloro-3-methylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes a chloro-methylphenoxy group, a methoxyphenyl group, and an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of 4-chloro-3-methylphenoxyacetic acid: This can be achieved by reacting 4-chloro-3-methylphenol with chloroacetic acid in the presence of a base.
Formation of the oxadiazole ring: This involves the reaction of 4-methoxybenzohydrazide with a suitable carboxylic acid derivative to form the oxadiazole ring.
Coupling reaction: The final step involves coupling the 4-chloro-3-methylphenoxyacetic acid with the oxadiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3), primary amines (R-NH2), and thiols (R-SH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group can yield various substituted derivatives .
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and anthelmintic agent.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)phenylacetic acid
- 2-(4-(3,5-dimethylphenoxy)phenyl)acetic acid
- (4-isopropyl-3-methylphenoxy)acetic acid
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is unique due to its combination of a chloro-methylphenoxy group, a methoxyphenyl group, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C24H20ClN3O4 |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H20ClN3O4/c1-15-13-20(11-12-21(15)25)31-14-22(29)26-18-7-3-17(4-8-18)24-27-23(28-32-24)16-5-9-19(30-2)10-6-16/h3-13H,14H2,1-2H3,(H,26,29) |
InChI Key |
NVZCRYYUBPUDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
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